
N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide is a synthetic organic compound with the molecular formula C18H25NO2 It is known for its unique structural features, which include a hydroxyethyl group, a methoxy group, and a norbornyl moiety attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of p-methoxybenzoic acid with thionyl chloride to form p-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminoethanol to yield N-(2-hydroxyethyl)-p-methoxybenzamide.
Introduction of the Norbornyl Moiety: The next step involves the alkylation of the benzamide derivative with 3-methyl-2-norbornylmethyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide.
Reduction: Formation of N-(2-hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)aniline.
Substitution: Formation of N-(2-hydroxyethyl)-p-hydroxy-N-((3-methyl-2-norbornyl)methyl)benzamide.
Scientific Research Applications
N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the methoxy and norbornyl groups contribute to the compound’s overall stability and bioavailability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide: Similar structure but with a nitro group instead of a methoxy group.
N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)benzamide: Lacks the methoxy group.
Uniqueness
N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Properties
CAS No. |
36398-86-4 |
|---|---|
Molecular Formula |
C19H27NO3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-methoxy-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]benzamide |
InChI |
InChI=1S/C19H27NO3/c1-13-15-3-4-16(11-15)18(13)12-20(9-10-21)19(22)14-5-7-17(23-2)8-6-14/h5-8,13,15-16,18,21H,3-4,9-12H2,1-2H3 |
InChI Key |
OSUHEEMAQQFAGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C2)C1CN(CCO)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)
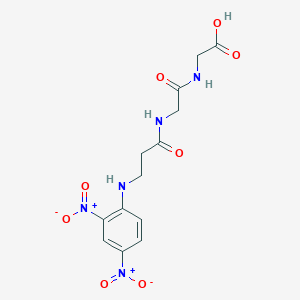
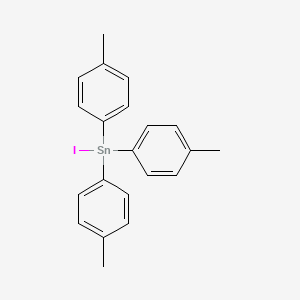
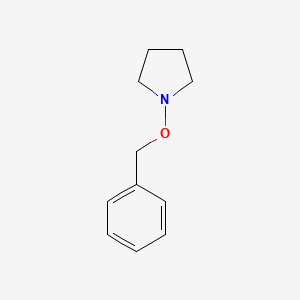
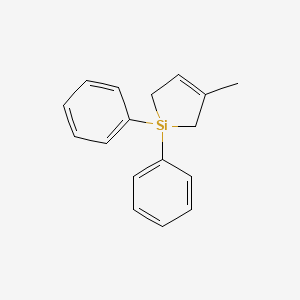
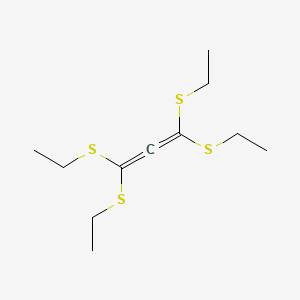

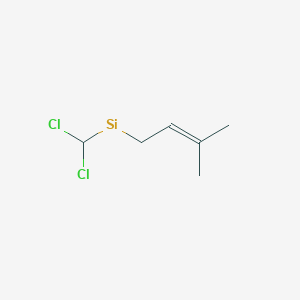



![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
